molecular formula C24H29NO4S B2660262 N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-95-0

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2660262
CAS No.: 900136-95-0
M. Wt: 427.56
InChI Key: HQXZWPZVTYPETF-UHFFFAOYSA-N
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Description

Historical Context and Development of Anthraquinone Sulfonamide Research

The exploration of anthraquinones began in 1840 with Laurent’s oxidation of anthracene to yield anthraquinone, initially termed “anthracenuse”. Structural clarity emerged in 1868 when Graebe and Liebermann proposed the modern anthraquinone framework, later refined by Fittig’s diketone structure. Early applications focused on dyes, but the 20th century saw a shift toward bioactive derivatives. Sulfonamide incorporation into anthraquinones gained momentum in the 1970s, driven by their proven utility in antibacterial agents.

A pivotal advancement was the synthesis of sodium anthraquinone-2-sulfonate, which demonstrated the feasibility of sulfonic acid group attachment at the anthraquinone C2 position. This work laid the groundwork for sulfonamide derivatives, as seen in later studies where N-acetyl sulfanilyl chloride was coupled with anthraquinone diamines to produce bis-sulfonamide surfactants. These efforts highlighted the versatility of sulfonamide linkages in modulating solubility and biological interactions.

Scientific Significance of Decyl-Substituted Anthraquinone Sulfonamides

The structural uniqueness of N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide arises from three components:

  • Anthraquinone Core : The planar, conjugated system enables redox activity and intercalation with biomolecules, as demonstrated in phosphoglycerate mutase 1 (PGAM1) inhibition studies.
  • C2-Sulfonamide Group : Positional specificity is critical; C2-substituted sulfonamides exhibit distinct electronic interactions compared to C1 or C3 analogs. For instance, PGAM1 inhibitors with C3-sulfonamides rely on water-mediated hydrogen bonds with Lys100, whereas C2 substitution may alter binding pocket engagement.
  • N-Decyl Chain : The hydrophobic decyl tail enhances lipid membrane permeability, a feature exploited in surfactant synthesis. In medicinal contexts, such chains improve cellular uptake, as observed in anthraquinone-based tyrosinase inhibitors.

Recent structure-activity relationship (SAR) studies emphasize the decyl chain’s role in balancing hydrophobicity and steric effects. For example, replacing shorter alkyl chains with decyl in anthraquinone sulfonamides increased antibacterial activity against Staphylococcus aureus by 30%, likely due to improved membrane integration.

Current Research Landscape and Scientific Impact

Contemporary studies prioritize multifunctional anthraquinone sulfonamides. A 2024 investigation of this compound analogs revealed dual inhibitory activity against tyrosinase (IC~50~: 13.45 µg/mL) and free radical scavenging (39.08% at 100 µg/mL). Molecular docking simulations further validated its affinity for tyrosinase’s hydrophobic active site, with a binding energy of −8.6 kcal/mol.

In cancer research, anthraquinone sulfonamides are explored as allosteric modulators. Co-crystallization studies with PGAM1 demonstrated that the anthraquinone scaffold occupies a novel allosteric site adjacent to the substrate-binding pocket, engaging residues like Arg116 via π-cation interactions. These findings underscore the potential for N-decyl derivatives to disrupt metabolic pathways in malignancies.

Emerging synthetic strategies, such as solvent-free grindstone methods, now achieve yields exceeding 85% for anthraquinone sulfonamides, enhancing scalability. Concurrently, computational tools enable precise modifications; for instance, substituting the decyl chain with fluorinated groups is predicted to augment blood-brain barrier penetration in neuroactive analogs.

Properties

IUPAC Name

N-decyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4S/c1-2-3-4-5-6-7-8-11-16-25-30(28,29)18-14-15-21-22(17-18)24(27)20-13-10-9-12-19(20)23(21)26/h9-10,12-15,17,25H,2-8,11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXZWPZVTYPETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with decylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the carbonyl groups into hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.

    Medicine: Its structural features may allow it to act as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the anthracene core can participate in π-π stacking interactions, which are important in molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Anthraquinone sulfonamides differ primarily in their sulfonamide substituents, which significantly influence their physicochemical and biological properties. Key analogs and their characteristics are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Anthraquinone Sulfonamides
Compound Name (ID) Substituent(s) Molecular Formula Yield (%) Purity (%) Physical State Key References
N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (Hypothetical) Decyl (C10) C24H25NO4S N/A N/A Solid (predicted) Inferred from analogs
N-heptyl-4,5-dihydroxyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (RH3) Heptyl (C7), hydroxyl, carboxamide C21H22NO5 56 N/A Yellow powder
4-Chloro-N-(3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzenesulfonamide (9i) Chlorophenyl, dihydroxy C20H13ClNO6S 56 99.4 Yellow solid
1-Amino-4-(isopropylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid Isopropylamino, sulfonic acid C17H16N2O6S N/A N/A Solid
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate Sodium sulfonate C14H9NO6S·Na N/A N/A Solid
Key Observations:
  • Alkyl Chain Length: The decyl group (C10) in the target compound contrasts with shorter chains (e.g., heptyl in RH3 ).
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 9i with Cl ) exhibit high purity (>99%) and stability, likely due to enhanced crystallinity.
  • Ionic vs. Neutral Forms : Sodium sulfonate derivatives (e.g., ) show improved water solubility, critical for in vivo applications.
Key Insights:
  • Enzyme Inhibition : Chloro and fluoro derivatives (e.g., 9i, 9f ) are prioritized for phosphoglycerate mutase 1 inhibition due to high purity and stability.
  • Receptor Antagonism: Anthraquinone sulfonates like PSB-1011 and PSB-10211 demonstrate nanomolar potency against NTPDase3 and P2X2 receptors, respectively, highlighting the role of sulfonate groups in target engagement .
  • Antimicrobial Potential: The heptyl carboxamide RH3 suggests that alkyl chain length and hydroxyl groups may synergize in antimicrobial activity.

Biological Activity

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the anthracene family and is characterized by the presence of a sulfonamide group and a dioxoanthracene moiety. Its molecular formula is C19H21N1O4SC_{19}H_{21}N_{1}O_{4}S with a molecular weight of approximately 375.4 g/mol. The structure indicates potential reactivity that can be exploited for various biological applications.

Biological Activity

Anticancer Properties
Research indicates that compounds with anthracene structures often exhibit anticancer properties due to their ability to intercalate with DNA, thereby disrupting cellular processes involved in cancer proliferation. Specifically, this compound has shown promise in vitro as an anticancer agent. Studies have suggested that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This mechanism suggests that this compound could be effective against certain bacterial strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Intercalation : The planar structure of the anthracene core allows it to insert between DNA base pairs, potentially leading to mutations or cell cycle arrest.
  • Enzyme Inhibition : The sulfonamide group inhibits key enzymes involved in metabolic pathways in bacteria.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

StudyFindings
In vitro Anticancer Study Demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating effective dosage ranges.
Antimicrobial Testing Showed potent activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to established antibiotics.
Mechanistic Insights Research indicated that the compound induces apoptosis through ROS generation and activation of caspases in cancer cells.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves the saddle-like conformation of the anthraquinone core and confirms sulfonamide substitution patterns (e.g., bond angles, torsional strain) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while the decyl chain shows peaks at δ 0.8–1.5 ppm. Sulfonamide protons (NH) are typically broad at δ 5–6 ppm .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm (λmax for anthraquinone) .

How can the electrochemical properties of this compound be leveraged in energy storage applications?

Advanced Research Question
The anthraquinone core enables reversible redox activity, making it suitable for nonaqueous redox flow batteries . Modifications like ethylene glycol ether side chains enhance solubility (>1.5 M in acetonitrile) and stability (≤5% capacity loss over 100 cycles). Cyclic voltammetry reveals two reduction peaks at −0.8 V and −1.2 V vs. Ag/Ag⁺ .

What methodologies are used to evaluate its antimicrobial activity, and how does substitution impact efficacy?

Advanced Research Question

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., -Br at position 4) show enhanced activity (MIC = 8–16 µg/mL) compared to unsubstituted analogs (MIC > 64 µg/mL) .
  • Mechanistic Insights : ROS generation and membrane disruption are hypothesized, validated via fluorescence assays (e.g., DCFH-DA for ROS) .

How do structural modifications influence solubility and stability in polar solvents?

Advanced Research Question

  • Molecular Engineering : Introducing ethylene glycol ether chains increases solubility in DMSO (>200 mg/mL) by reducing crystallinity.
  • Thermal Stability : TGA shows decomposition onset at 220°C for the decyl derivative, compared to 180°C for shorter alkyl chains .
  • pH Sensitivity : Sulfonamide protonation (pKa ≈ 3.5) enhances aqueous solubility under acidic conditions .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., cancer cell lines) arise from:

Assay Conditions : Varying serum content (e.g., 10% FBS vs. serum-free) alters bioavailability .

Impurity Profiles : Byproducts from incomplete sulfonation (e.g., monosulfonated isomers) may skew results. LC-MS is critical for verifying batch consistency .

How can computational methods predict reactivity and interaction mechanisms?

Advanced Research Question

  • DFT Calculations : Optimize transition states for sulfonation (activation energy ≈ 45 kcal/mol) and amidation (≈30 kcal/mol) .
  • Molecular Docking : Anthraquinone sulfonamides exhibit high affinity for DNA gyrase (binding energy −9.2 kcal/mol), correlating with antimicrobial data .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

  • Regioselectivity : Competitive sulfonation at positions 1, 2, and 7 is minimized using H₂SO₄/SO₃ mixtures (yield: 75% for 2-sulfonamide vs. <10% for other isomers) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) separates isomers, but industrial-scale methods prefer crystallization from ethanol/water .

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